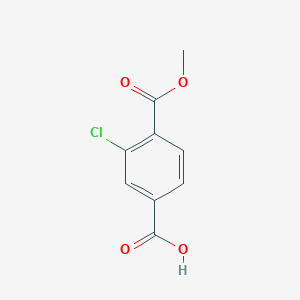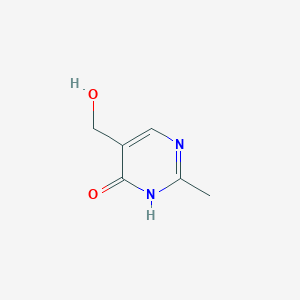
3,5-Dibromo-1,2-dichlorobenzene
Descripción general
Descripción
3,5-Dibromo-1,2-dichlorobenzene (3,5-DBDCB) is an aromatic compound belonging to the halogenated benzene family. It is a colorless, odorless, and crystalline solid that is primarily used as a reagent in organic synthesis. Due to its unique properties, 3,5-DBDCB has found application in a variety of scientific research fields, ranging from organic synthesis to medicinal chemistry.
Aplicaciones Científicas De Investigación
Catalytic Oxidation Processes
The catalytic oxidation of chlorinated benzenes, including compounds similar to 3,5-Dibromo-1,2-dichlorobenzene, has been extensively studied to understand their behavior as pollutants and their potential for removal from the environment. Research by Krishnamoorthy, Rivas, and Amiridis (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides supported on TiO2 and Al2O3, highlighting the significant role of metal oxide–support interactions in this process (Krishnamoorthy, Rivas, & Amiridis, 2000).
Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules using halogenated benzenes as intermediates showcases the chemical versatility of these compounds. A study by Rot et al. (2000) on the synthesis of polystannylated and polychloromercurio benzene derivatives from tribromo- and tetrabromobenzene demonstrates advanced techniques in organometallic chemistry, paving the way for novel compounds with potential applications in materials science and catalysis (Rot et al., 2000).
Environmental Impact and Degradation Pathways
The environmental impact and degradation pathways of chlorobenzenes, including those structurally related to 3,5-Dibromo-1,2-dichlorobenzene, have been a focal point of research due to their persistence and toxicity. The work by Adrian et al. (2000) on the reductive dechlorination of chlorobenzenes by strain CBDB1 underlines the potential of bioremediation as an effective method for the detoxification of contaminated sites (Adrian, Szewzyk, Wecke, & Görisch, 2000).
Propiedades
IUPAC Name |
1,5-dibromo-2,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMUFKQUPKYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554677 | |
| Record name | 1,5-Dibromo-2,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1,2-dichlorobenzene | |
CAS RN |
81067-42-7 | |
| Record name | 1,5-Dibromo-2,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)




![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)





